molecular formula C18H16ClN3O3S B3010237 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097895-49-1

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B3010237
CAS No.: 2097895-49-1
M. Wt: 389.85
InChI Key: CKFPTRPZSKBBII-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

A study developed a method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, showcasing the compound's utility in organic synthesis. The reaction conditions allowed for various functional groups and heterocycles to be compatible, indicating the versatility of pyrrolo[1,2-a]quinoxalines in pharmaceutical research and organic synthesis (Le et al., 2021). Additionally, the electrophilic substitution of pyrrolo[1,2-a]quinoxaline has been studied, with chlorination yielding mainly 1-chloro-pyrrolo[1,2-a]quinoxaline. Sulphonation and nitration reactions were explored, providing insights into the chemical behavior of these compounds under various conditions (Cheeseman & Tuck, 1967).

Anion Binding and Sensing Applications

Research on fluorinated derivatives of pyrroloquinoxaline, such as fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, has shown their efficacy as neutral anion receptors. These compounds exhibit augmented affinities and enhanced selectivities, particularly for fluoride, chloride, and dihydrogen phosphate anions. The increase in affinity for dihydrogen phosphate anion, accompanied by a visible color change, suggests the potential use of these compounds as naked-eye sensors for anion detection (Anzenbacher et al., 2000).

Biological Activity and Pharmaceutical Applications

The synthesis and characterization of organic salts based on pyrido[1,2-a]quinoxaline derivatives have demonstrated their potential in pharmacological applications due to their unique properties and versatile pharmacological applications. This includes the synthesis of 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, highlighting the ionic nature and promising reactivity of these compounds (Faizi et al., 2018).

Future Directions

The future directions for “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of novel biologically active compounds for the treatment of various diseases .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-7-15(8-6-13)26(23,24)22-10-9-14(12-22)25-18-11-20-16-3-1-2-4-17(16)21-18/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFPTRPZSKBBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.